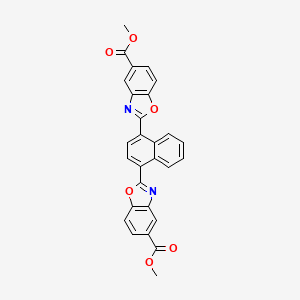

Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate)

Description

Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) is a naphthalene-core bis(benzoxazole) derivative functionalized with methyl ester groups at the 5-position of each benzoxazole ring. The addition of methyl ester groups introduces electron-withdrawing substituents, which are expected to alter electronic properties, solubility, and fluorescence behavior compared to unsubstituted analogs. Such compounds are typically utilized in optical applications due to their conjugated aromatic systems, which facilitate strong UV absorption and fluorescence emission.

Properties

IUPAC Name |

methyl 2-[4-(5-methoxycarbonyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N2O6/c1-33-27(31)15-7-11-23-21(13-15)29-25(35-23)19-9-10-20(18-6-4-3-5-17(18)19)26-30-22-14-16(28(32)34-2)8-12-24(22)36-26/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSQUTFRTKIVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066927 | |

| Record name | 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23743-30-8 | |

| Record name | 5,5′-Dimethyl 2,2′-(1,4-naphthalenediyl)bis[5-benzoxazolecarboxylate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23743-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, 5,5'-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023743308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, 5,5'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Benzoxazolecarboxylic acid, 2,2'-(1,4-naphthalenediyl)bis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) typically involves the condensation of 2-aminobenzoic acid derivatives with naphthalene-1,4-dicarboxylic acid . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the scalability of the process while maintaining high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

Photophysical Properties

Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) exhibits significant fluorescence properties, making it suitable for applications in:

- Fluorescent Dyes : Its strong fluorescence makes it an excellent candidate for use as a fluorescent dye in various applications including biological imaging and labeling.

- Optoelectronic Devices : The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to emit light efficiently.

Biological Applications

Research indicates that compounds similar to dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) may possess antimicrobial and antifungal properties. These characteristics can be leveraged in:

- Antimicrobial Agents : The benzoxazole moiety is known for its biological activity, which can be harnessed to develop new antimicrobial agents.

- Pharmaceuticals : The compound's structural features may contribute to the development of new drugs targeting various diseases.

Material Science

In material science, this compound can be applied in:

- Polymer Chemistry : It can serve as a building block for synthesizing advanced polymers with enhanced thermal and optical properties.

- Coatings and Plastics : Its stability under UV light makes it suitable for use in coatings that require resistance to degradation.

Case Study 1: Fluorescent Applications

A study demonstrated the use of dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) as a fluorescent probe for cellular imaging. The compound was incorporated into live cells, where it exhibited high fluorescence intensity, allowing for effective visualization of cellular structures.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal explored the antimicrobial efficacy of benzoxazole derivatives against various pathogens. The findings suggested that dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) displayed significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) involves its interaction with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their fluorescence properties. This interaction is primarily driven by π-π stacking and hydrogen bonding . The compound’s ability to intercalate into DNA makes it useful in studying genetic material and its interactions .

Comparison with Similar Compounds

Fluorescent Brightener 367 (CAS 5089-22-5)

- Molecular Weight : 352.35 g/mol (vs. ~444.41 g/mol for the target compound, estimated based on added methyl esters).

- Applications : Widely used as a fluorescent whitening agent in plastics, fibers, and coatings due to high fluorescence quantum yield .

- The methyl esters in the target compound may improve solubility in polar organic solvents (e.g., dimethylformamide) but reduce thermal stability due to ester decomposition risks.

Bright 200 (CAS 1533-45-5)

- Structure : 2,2'-(Vinylenedi-p-phenylene)bisbenzoxazole.

- Molecular Weight : 378.41 g/mol.

- Applications : Fluorescent whitening agent for synthetic fibers .

- Key Differences :

- The vinylenedi-p-phenylene linker in Bright 200 extends conjugation, resulting in a redshifted emission spectrum compared to the naphthalene-core target compound.

- The rigid naphthalene core in the target compound may enhance photostability but limit flexibility in polymer matrices.

Dimethyl 2,7-Naphthalenedicarboxylate (CAS 2549-47-5)

- Structure : Dimethyl ester of 2,7-naphthalenedicarboxylic acid.

- Molecular Weight : 244.24 g/mol.

- Applications : Intermediate in polymer synthesis.

- Key Differences :

Heterocyclic Derivatives

Oxadiazole and Triazole Derivatives ()

- 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) (CAS 90427-34-2) .

- Key Differences: Oxadiazoles are electron-deficient heterocycles, which may reduce fluorescence efficiency compared to benzoxazoles (electron-rich) in the target compound.

Data Table: Comparative Properties

*Estimated based on structural analogy.

Research Findings and Trends

Fluorescence Efficiency :

- Benzoxazole derivatives generally outperform oxadiazoles in fluorescence due to enhanced electron delocalization . The target compound’s ester groups may slightly reduce quantum yield compared to Fluorescent Brightener 367 but improve compatibility with hydrophobic matrices.

Thermal Stability :

- Methyl esters introduce thermal liability; decomposition temperatures for similar esters (e.g., ) range from 150–200°C, whereas Fluorescent Brightener 367 is stable above 300°C .

Synthetic Flexibility :

- The ester groups in the target compound allow for post-synthetic modifications (e.g., hydrolysis to carboxylic acids), a feature absent in unsubstituted benzoxazoles .

Biological Activity

Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) is a compound of considerable interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by recent research findings.

- Molecular Formula : C28H18N2O6

- Molecular Weight : 478.45 g/mol

- CAS Number : 23743-30-8

- Synonyms : 2,2'-(1,4-Naphthalenediyl)bis(5-benzoxazolecarboxylic acid) dimethyl ester

This compound features a naphthalene core linked to two benzoxazole moieties, which are known for their diverse pharmacological properties.

Synthesis

The synthesis of dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) typically involves the reaction of naphthalene derivatives with benzoxazole precursors under specific conditions that promote the formation of the desired ester linkage. Detailed methodologies can vary, but they often employ condensation reactions followed by esterification processes.

Antimicrobial Activity

Recent studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance:

- A review highlighted that benzoxazole compounds can possess broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

- Specific derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to as low as 7.81 µg/mL against resistant strains .

Anticancer Properties

Research has also focused on the anticancer potential of benzoxazole derivatives:

- Compounds similar to dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate) have shown promise in inhibiting cancer cell proliferation. Studies suggest mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines .

Other Pharmacological Activities

Benzoxazoles have been associated with a range of other biological activities:

- Antiviral : Certain derivatives have been evaluated for their antiviral effects, showing potential against viruses through mechanisms that disrupt viral replication .

- Anti-inflammatory and Analgesic : Some studies suggest that benzoxazole compounds can modulate inflammatory pathways, providing analgesic effects .

Case Studies

- Antimicrobial Evaluation :

- Anticancer Research :

Q & A

Q. What are the established synthetic routes for Dimethyl 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole-5-carboxylate), and what critical parameters influence reaction yields?

- Methodological Answer : A common approach involves condensation reactions between naphthalene-1,4-diamine derivatives and benzoxazole carboxylate precursors under reflux conditions. Key parameters include:

- Solvent selection : Absolute ethanol or THF with catalytic acetic acid improves solubility and reaction efficiency .

- Reflux duration : Extended reflux (4–6 hours) ensures complete cyclization of the benzoxazole rings .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling reactions in aromatic systems .

Post-synthesis, vacuum filtration and recrystallization from ethanol yield purified product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.50–7.56 ppm) and confirms ester/carboxylate moieties .

- FTIR : Identifies key functional groups (C=O stretch at ~1684 cm⁻¹, C=N at ~1518 cm⁻¹) .

- X-ray crystallography : Resolves π-stacking interactions in the naphthalene-benzoxazole core using SHELX software for refinement .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and fluorescence efficiency of this compound?

- Methodological Answer :

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy in predicting excitation energies .

- Basis sets : 6-31G(d,p) for geometry optimization and TD-DFT for fluorescence quantum yield (ΦF) simulations .

- Validation : Compare computed λmax (absorption/emission) with experimental UV-Vis and fluorescence spectra .

Q. What methodologies are recommended for resolving discrepancies in fluorescence quantum yield measurements across different studies?

- Methodological Answer :

- Standardized protocols : Use quinine sulfate as a reference (ΦF = 0.54 in 0.1 M H₂SO₄) to calibrate measurements .

- Matrix effects : Account for solvent polarity (e.g., ΦF decreases in polar aprotic solvents) and aggregation-induced quenching .

- Instrument calibration : Validate spectrometer sensitivity using NIST-traceable standards .

Application-Oriented Questions

Q. What experimental approaches are used to evaluate the compound's performance as a fluorescent brightener in polymeric matrices?

- Methodological Answer :

- Incorporation methods : Melt-blending at 1–2 wt% in polyethylene/PLA, followed by UV aging tests to assess photostability .

- Efficiency metrics : Compare brightness (ΔL* values) and CIE whiteness index against commercial agents (e.g., Bright 420 vs. Bright 100) .

- Table 1 : Fluorescence Brightener Comparison

| Compound (CAS) | λem (nm) | ΦF | Application Matrix |

|---|---|---|---|

| 5089-22-5 (Target) | 435–450 | 0.72–0.85 | Polymers, fibers |

| 7128-64-5 (Bright 100) | 420–435 | 0.68 | Lacquers |

| 1533-45-5 (Bright 200) | 445–460 | 0.78 | Textiles |

| Source: |

Data Analysis & Contradiction Resolution

Q. How should researchers address contradictions in reported reaction yields when scaling up synthesis?

- Methodological Answer :

- Kinetic profiling : Monitor intermediate formation via in-situ FTIR to identify bottlenecks (e.g., incomplete cyclization) .

- Purification optimization : Replace gravity filtration with flash chromatography for higher recovery (>90%) in scaled reactions .

- Batch consistency : Use design-of-experiment (DoE) models to statistically validate parameter robustness (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.